4-Chloro-6-fluoroquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5ClFNO |
|---|---|
Molecular Weight |
197.59 g/mol |
IUPAC Name |
4-chloro-6-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClFNO/c10-7-4-9(13)12-8-2-1-5(11)3-6(7)8/h1-4H,(H,12,13) |
InChI Key |
RGVUHJCYLSJURF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=O)N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 6 Fluoroquinolin 2 1h One and Its Structural Analogues
Classical and Modern Synthetic Routes to the 2(1H)-Quinolone Core Structure
The foundational approaches to constructing the 2(1H)-quinolone core have historically relied on classical reactions such as the Friedländer and Knorr quinoline (B57606) syntheses. bohrium.comnih.govdntb.gov.ua These methods, while foundational, often require harsh reaction conditions and may have limitations in terms of substrate scope and functional group tolerance. nih.gov
Modern synthetic chemistry has introduced a variety of new tools and strategies to overcome these limitations. bohrium.comnih.gov These include the use of novel catalysts and microwave-assisted synthesis to improve reaction efficiency and conditions. bohrium.comnih.govresearchgate.net Palladium-catalyzed reactions, in particular, have become a cornerstone for the synthesis of 2-quinolone derivatives. mdpi.com For instance, the Heck reaction involving 2-iodoanilines and dimethyl maleate (B1232345) can produce 4-carbomethoxy-2-quinolones. mdpi.com Another palladium-catalyzed approach involves the reaction of o-iodoanilines with terminal alkynes to yield 4-aryl-2-quinolones. mdpi.com
Targeted Functionalization and Halogenation Strategies at Positions 4 and 6
The introduction of specific functional groups, particularly halogens, at positions 4 and 6 of the quinolone ring is critical for modulating the biological activity of these compounds. nih.govnih.gov
Chlorination at Position 4: A common method for introducing a chlorine atom at the 4-position involves the treatment of a 4-hydroxyquinoline (B1666331) precursor, such as 6-fluoro-4-hydroxyquinoline, with a chlorinating agent like phosphorus oxychloride. prepchem.com This reaction is typically performed under reflux conditions.
Fluorination at Position 6: The installation of a fluorine atom at the C-6 position is a key feature of many potent fluoroquinolone antibacterials. nih.gov This can be achieved through electrophilic fluorination of the quinolone ring system using reagents like Selectfluor. Alternatively, nucleophilic substitution of a suitable precursor, such as a 6-chloro derivative, with a fluoride (B91410) source like potassium fluoride (KF) in the presence of a phase-transfer catalyst can be employed. The synthesis of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues highlights the importance of the fluorine substituent at the C-6 position. nih.gov
Novel Catalyst-Mediated Synthetic Approaches, including Iridium-Catalyzed Reactions
The development of novel catalyst-mediated reactions has significantly advanced the synthesis of quinoline and quinolone derivatives. nih.gov Transition metal catalysts, including palladium, rhodium, ruthenium, silver, and iridium, have been instrumental in developing new bond-forming strategies. bohrium.com Iridium catalysts, for example, have been utilized in the synthesis of quinoline derivatives, showcasing the potential of this metal in facilitating unique transformations. nih.gov While specific examples of iridium-catalyzed synthesis of 4-Chloro-6-fluoroquinolin-2(1H)-one are not detailed in the provided results, the broader context of catalyst development suggests a promising area for future research. nih.govresearchgate.net
Developments in One-Pot Synthesis Techniques for Quinolone Derivatives
One-pot syntheses of quinolones often involve multi-component reactions (MCRs), where two, three, or even four starting materials are combined to form the final product. bohrium.comnih.govdntb.gov.ua For example, a one-pot method for synthesizing 2-substituted quinolin-4(1H)-ones from 2-(2-aryl(alkyl)-3-oxoindolin-2-yl)-2-phenylacetonitriles has been developed. bohrium.com Another approach utilizes a sequential Ugi/Knoevenagel condensation/hydrolysis or Ugi/Corey-Chaykovsky epoxidation reaction to produce multisubstituted quinolin-2(1H)-ones. bohrium.com Microwave-assisted one-pot techniques have also been successfully employed for the synthesis of quinolone derivatives from p-substituted anilines and diethyl ethoxymethylenemalonate. researchgate.net
Chemical Modification and Derivatization Strategies of 4 Chloro 6 Fluoroquinolin 2 1h One
Introduction of Diverse Substituents at Key Positions (e.g., C-2, C-3, N-1)
The functionalization of the 4-Chloro-6-fluoroquinolin-2(1H)-one ring at the nitrogen (N-1), C-2, and C-3 positions allows for the systematic modulation of its physicochemical and pharmacological properties.
N-1 Position: The secondary amine within the quinolinone ring is a prime site for substitution, most commonly through alkylation or acylation reactions. N-alkylation not only removes the proton but also introduces substituents that can alter solubility, lipophilicity, and steric profile. A direct example is the synthesis of 4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one , which has been reported and is commercially available. fluorochem.co.uk This N-methylation is typically achieved by treating the parent quinolinone with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. More complex alkyl groups or functionalized side chains can be introduced using appropriate alkyl halides or other electrophiles. uw.edu For instance, N-alkylation of a related 2-chloro-quinazolinone with methyl-2-bromoacetate demonstrates a common strategy to introduce ester functionalities at the N-1 position. uw.edu
C-2 Position: The C-2 position is part of a lactam (cyclic amide) functionality. The carbonyl group at this position makes direct nucleophilic or electrophilic substitution on the C-2 carbon atom challenging under standard conditions. Modification at this site typically requires more complex synthetic strategies, such as initial reduction of the carbonyl group or ring-opening reactions, which are outside the scope of simple derivatization.
C-3 Position: The C-3 position represents a key site for C-H functionalization, enabling the introduction of a wide array of substituents. While direct examples for this compound are not extensively documented in readily available literature, methodologies developed for analogous quinolinone and quinoxalin-2(1H)-one systems are highly relevant. These reactions often proceed via radical mechanisms or are promoted by transition metals or photoredox catalysts. researchgate.netmdpi.comnih.gov
Common C-3 functionalization strategies applicable to this scaffold include:
Acylation: Direct C-H acylation can introduce various acyl groups, creating ketones at the C-3 position. researchgate.net
Vinylation: Metal-free, cross-dehydrocoupling reactions with alkenes can install vinyl groups at the C-3 position, yielding 3-vinylated quinolinones. nih.gov
Arylation: Photocatalytic methods using arylhydrazines or other aryl sources can achieve C-3 arylation. mdpi.comnih.gov
These modifications leverage the inherent reactivity of the C-3 C-H bond, which is activated by the adjacent carbonyl group and the aromatic system.
Table 1: Examples of Substituent Introduction on the Quinolin-2(1H)-one Scaffold
| Position | Type of Modification | Reagents & Conditions (Analogous Systems) | Resulting Substituent |
| N-1 | Alkylation | Methyl Iodide, Base | Methyl |
| N-1 | Acylation | Chloroacetyl chloride, Base | Acetyl Chloride |
| C-3 | Acylation | Acyl Source, Photocatalyst researchgate.net | Acyl Group |
| C-3 | Vinylation | Alkene, (NH₄)₂S₂O₈, Cs₂CO₃ nih.gov | Vinyl Group |
| C-3 | Arylation | Arylhydrazine, g-C₃N₄, Blue Light mdpi.com | Aryl Group |
Synthesis of Hybrid Molecules Incorporating the this compound Moiety
Hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, represent a powerful strategy in drug discovery. The this compound moiety can serve as a versatile scaffold for the construction of such hybrids. The reactive handles at the N-1 and C-4 positions are particularly useful for linking to other molecular fragments.
A prominent example of a related fluoroquinoline-based hybrid is CHR-3996 , a potent histone deacetylase (HDAC) inhibitor. nih.gov In this molecule, a 6-fluoroquinolin-2-yl fragment is linked via a bicyclo[3.1.0]hex-3-yl spacer to a hydroxypyrimidine-5-carboxamide moiety, which acts as the zinc-binding group essential for HDAC inhibition. nih.gov This design illustrates how the fluoroquinoline portion can serve as a key recognition element, occupying a specific pocket in the target enzyme.
Following this design principle, the this compound scaffold could be used to generate novel hybrids. The N-1 position can be functionalized with a linker connected to another pharmacophore, while the C-4 chloro group can be displaced by nucleophiles (e.g., amines, thiols) that are part of another active molecule. This approach allows for the creation of dual-target agents or molecules with enhanced target affinity and selectivity.
Table 2: Conceptual Design of Hybrid Molecules
| Scaffold | Linkage Point | Linker Type | Second Pharmacophore (Example) | Potential Target Class |
| This compound | N-1 | Alkyl or Amide Chain | Kinase Inhibitor Moiety | Protein Kinases |
| This compound | C-4 (via substitution) | Amino or Thioether | DNA-Intercalating Moiety | DNA/Topoisomerases |
| This compound | C-3 | Carbon-Carbon Bond | H₂-Receptor Antagonist Moiety | GPCRs |
Regioselective and Stereoselective Synthesis of Advanced Intermediates and Scaffolds
Regioselectivity is a critical consideration when multiple reactive sites are present, as is the case with this compound. The functionalization at C-3, for example, must be selective over potential reactions at other positions on the benzene (B151609) ring (C-5, C-7, C-8).
The inherent electronic properties of the quinolinone ring direct the regioselectivity of many reactions. The C-3 position is electronically activated towards C-H functionalization due to its enamine-like character and proximity to the C-2 carbonyl. In contrast, electrophilic aromatic substitution would likely be directed to the C-5 and C-7 positions, influenced by the directing effects of the fused ring system and the fluorine at C-6.
Furthermore, nucleophilic aromatic substitution (SNAr) reactions on related 2,4-dichloroquinazoline (B46505) precursors show high regioselectivity, with the C-4 position being significantly more reactive towards nucleophilic attack than the C-2 position. mdpi.com This preferential reactivity is attributed to the greater electron deficiency and stabilization of the Meisenheimer intermediate at the C-4 position. A similar preference is expected for this compound, making the C-4 chloro group a reliable site for selective substitution with various nucleophiles. mdpi.comresearchgate.net
Stereoselectivity becomes important when new chiral centers are created during the derivatization process. For instance, in the synthesis of the HDAC inhibitor CHR-3996, the stereochemistry of the bicyclo[3.1.0]hexane linker was crucial for its biological activity. nih.gov When introducing substituents at the C-3 position or on an N-1 side chain of this compound, controlling the stereochemical outcome would be essential if the substituent itself is chiral or if it creates a new stereocenter. This can be achieved by using chiral reagents, catalysts, or through diastereoselective reactions by employing a chiral auxiliary.
Structure Activity Relationship Sar and Pharmacophore Analysis of 4 Chloro 6 Fluoroquinolin 2 1h One Derivatives
Elucidation of Key Structural Features Essential for Modulating Biological Activity
The biological activity of 4-Chloro-6-fluoroquinolin-2(1H)-one derivatives is intricately linked to the specific arrangement and nature of their constituent chemical groups. The quinolin-2(1H)-one core serves as a fundamental scaffold, but its potency and selectivity are significantly modulated by substitutions at various positions.
Key structural features that are often essential for the biological activity of quinolinone derivatives include:
The Quinolinone Core: This bicyclic heterocyclic system provides the basic framework necessary for interaction with biological targets. The lactam group (the -NH-C=O- portion within the ring) is a critical feature, often involved in hydrogen bonding interactions with target proteins.
Substitution at the N1-position: Modifications at the nitrogen atom of the quinolinone ring can profoundly impact activity. The introduction of different substituents can alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Substitution at the C3- and C4-positions: These positions are often key sites for introducing diversity and modulating biological activity. For instance, in a study of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives, the nature of the substituent at the 4-position was found to be critical for their anticancer activity. nih.gov
Substitution on the Benzenoid Ring (Positions 5, 6, 7, and 8): The electronic and steric properties of substituents on the benzene (B151609) ring of the quinolinone scaffold play a crucial role in modulating biological activity. As will be discussed further, the presence of halogens at these positions can significantly influence the compound's potency and interaction with its target.
The following table summarizes the general influence of substitutions at different positions on the biological activity of quinolinone derivatives, based on findings from related compound series.
| Position | Type of Substituent | General Effect on Biological Activity |
| N1 | Alkyl, Aryl, Heteroaryl | Influences lipophilicity, steric interactions, and target binding. |
| C3 | Small alkyl, Aryl | Can modulate potency and selectivity. |
| C4 | Halogen, Aryloxy, Amino | Critical for target interaction and can significantly alter the mode of action. |
| C6 | Halogen, Methoxy | Often enhances potency due to electronic and steric effects. |
Influence of Halogen Substitutions on Bioactivity Profiles and Molecular Interactions
The presence and position of halogen atoms on the this compound scaffold are of paramount importance in defining its biological activity. Halogens, such as chlorine and fluorine, can influence a molecule's properties in several ways, including its size, lipophilicity, and electronic character. These modifications, in turn, affect how the molecule interacts with its biological target.
The 6-fluoro substitution is a common feature in many biologically active quinolone derivatives. The high electronegativity of fluorine can alter the electron distribution within the aromatic ring, potentially enhancing binding affinity to the target protein. Furthermore, the small size of the fluorine atom means it can often be accommodated in binding pockets without causing significant steric hindrance.
In a broader context, studies on other halogenated quinoline (B57606) derivatives have demonstrated the profound impact of halogen substitution patterns on their anticancer activity. nih.gov The specific combination and positioning of different halogens can lead to significant variations in potency and efficacy.
The following table outlines the key properties of chlorine and fluorine and their potential influence on the bioactivity of this compound.
| Halogen | Position | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential Influence on Bioactivity |
| Fluorine | C6 | 1.47 | 3.98 | Alters electronic distribution, may enhance binding affinity. |
| Chlorine | C4 | 1.75 | 3.16 | Can participate in halogen bonding, influences steric interactions. |
Spatial and Electronic Requirements for Ligand-Target Recognition
Key aspects of ligand-target recognition for this class of compounds include:
Hydrogen Bonding: The lactam moiety of the quinolinone ring is a key hydrogen bond donor and acceptor. The N-H group can act as a donor, while the carbonyl oxygen can act as an acceptor. These interactions are often crucial for anchoring the ligand in the binding pocket.
Halogen Bonding: As previously mentioned, the chlorine atom at the C4-position can participate in halogen bonding, providing an additional specific interaction with the target.
The electronic properties of the molecule, influenced by the electron-withdrawing nature of the halogen atoms, also play a critical role. These properties can affect the strength of hydrogen bonds and other electrostatic interactions with the target.
Computational Pharmacophore Modeling and Rational Ligand Design Principles
In the absence of experimental co-crystal structures, computational methods such as pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are invaluable tools for understanding the SAR of this compound derivatives and for designing new, more potent analogs. nih.govnih.govmdpi.com
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. A pharmacophore model for this compound derivatives would typically include features such as:
Hydrogen bond donors and acceptors
Aromatic rings
Hydrophobic centers
Halogen bond donors
Once a pharmacophore model has been generated and validated, it can be used to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a quantitative correlation between the 3D properties of a series of molecules and their biological activities. These methods generate contour maps that highlight regions around the molecule where modifications are likely to increase or decrease activity. For example, a CoMFA map might indicate that a bulky, electropositive substituent at a particular position would be beneficial for activity.
Based on the insights gained from SAR studies and computational modeling, the following rational ligand design principles can be applied to the this compound scaffold:
Maintain the core quinolinone scaffold: This is essential for the basic binding interactions.
Systematically explore substitutions at the N1, C3, and C4 positions: This allows for the fine-tuning of potency and selectivity.
Leverage the electronic and steric effects of halogen substituents: The strategic placement of different halogens can be used to optimize interactions with the target.
Use computational models to guide the design of new analogs: Pharmacophore and 3D-QSAR models can help to prioritize the synthesis of compounds with a higher probability of success.
By integrating experimental SAR data with computational modeling, it is possible to accelerate the discovery and development of novel and effective therapeutic agents based on the this compound scaffold.
Molecular Mechanism of Action and Biological Target Identification of 4 Chloro 6 Fluoroquinolin 2 1h One Analogues
Inhibition of Essential Microbial Enzymes
Analogues of 4-Chloro-6-fluoroquinolin-2(1H)-one are prominent for their antimicrobial properties, which are largely attributed to the inhibition of enzymes critical for bacterial survival and replication.
DNA Gyrase and Topoisomerase IV: Quinolones are a well-established class of broad-spectrum antibiotics that target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for managing DNA topology during replication, transcription, and repair. nih.gov DNA gyrase, a heterotetramer of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process vital for DNA compaction and replication initiation. nih.gov Topoisomerase IV, with its ParC and ParE subunits, is primarily responsible for decatenating daughter chromosomes after replication. nih.gov
Quinolone analogues act as poisons for these enzymes. nih.gov They bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved. nih.govnih.gov This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks that block DNA replication and trigger cell death. nih.gov The potency of these inhibitors is often influenced by substitutions on the quinolone core. While fluoroquinolones are known for their potent activity, some studies have surprisingly shown that 6-fluoro substituted analogues can exhibit a drastic decrease in biological activity against M. tuberculosis DNA gyrase. nih.gov Resistance to these agents frequently arises from mutations in the quinolone-resistance determining region (QRDR) of the gyrA and parC genes, which alters the drug-binding pocket. nih.govnih.gov
Mtb DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. nih.govsci-hub.stresearchgate.net This makes it a highly vulnerable and attractive target for anti-tuberculosis drug development. nih.govnih.gov Various chemical scaffolds, including quinoxaline (B1680401) derivatives, have been identified as potent DprE1 inhibitors. sci-hub.stresearchgate.net These inhibitors can be classified as either covalent or non-covalent. Covalent inhibitors often contain a nitro group that, upon reduction within the enzyme's active site, forms a reactive species that covalently bonds with a key cysteine residue (Cys387), leading to irreversible inhibition. researchgate.net Non-covalent inhibitors bind to the active site, preventing the substrate from accessing it. researchgate.net Research has led to the development of several DprE1 inhibitors that have entered clinical trials, such as BTZ043 and Macozinone. nih.gov
Lactate Dehydrogenase (LDH): Lactate dehydrogenase is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate. researchgate.net While a major target in cancer metabolism, its inhibition is also a strategy against microorganisms like Plasmodium falciparum (malaria), which rely heavily on glycolysis for energy. researchgate.net Various compounds, including those with quinoline (B57606) scaffolds, have been investigated as LDH inhibitors. mdpi.com
Enoyl-ACP Reductase (InhA): This enzyme is a key component of the fatty acid synthase II (FAS-II) system in bacteria, including Mycobacterium tuberculosis. It is the primary target of the frontline anti-TB drug isoniazid. While direct inhibition by this compound analogues is not extensively documented in the provided context, the development of novel inhibitors for bacterial FAS-II enzymes remains an active area of research.
| Enzyme Target | Organism | Mechanism of Inhibition | Example Inhibitors/Analogues | Key Findings |
|---|---|---|---|---|
| DNA Gyrase & Topoisomerase IV | Various Bacteria (e.g., E. coli, S. aureus) | Stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks. nih.govnih.gov | Fluoroquinolones | Essential targets for broad-spectrum antibiotics; resistance often arises from QRDR mutations. nih.govnih.gov |
| Mtb DprE1 | Mycobacterium tuberculosis | Covalent or non-covalent binding to the active site, blocking cell wall synthesis. nih.govresearchgate.net | BTZ043, Macozinone, TBA-7371 | A validated and highly vulnerable target for novel anti-TB drugs. nih.gov |
| Lactate Dehydrogenase (LDH) | Plasmodium falciparum, Various Bacteria | Inhibition of the active site, disrupting anaerobic glycolysis and energy production. researchgate.net | Quinoline derivatives | A key enzyme for energy generation in some pathogenic microorganisms. researchgate.net |
Modulation of Eukaryotic Protein Targets
The quinolinone scaffold is also recognized for its interaction with various protein targets in eukaryotic cells, making it relevant for diseases such as cancer and neurological disorders.
Neurokinin Receptors: Neurokinin receptors (NK1, NK2, NK3) are G protein-coupled receptors involved in a range of physiological processes, including pain transmission and inflammation. nih.gov The NK1 receptor, for which Substance P is the endogenous ligand, is a target for anti-inflammatory and anti-emetic drugs. nih.gov Conformationally constrained peptide analogues have been designed as potent and selective agonists or antagonists for these receptors. nih.gov For instance, the development of chimeric ligands that combine an opioid agonist pharmacophore with an NK1 receptor antagonist has been explored to create enhanced analgesics. nih.gov
Methionine Aminopeptidase-2 (MetAP-2): This enzyme is involved in post-translational protein modification. While specific interactions with this compound analogues are not detailed in the provided search results, inhibitors of MetAP-2 are investigated as anti-angiogenic agents for cancer therapy.
N-myristoyl Transferase (NMT): NMT catalyzes the attachment of myristate to the N-terminus of proteins, a modification crucial for their function and localization. It is a validated target in fungal infections and is being explored for cancer and viral diseases.
Mutant Isocitrate Dehydrogenase (mIDH): Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are oncogenic drivers in several cancers, including glioma and acute myeloid leukemia (AML). nih.govresearchgate.net These mutations confer a new function, causing the enzyme to produce the oncometabolite R-2-hydroxyglutarate (2-HG). nih.gov High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, promoting tumorigenesis. nih.gov A medicinal chemistry campaign starting from a quinoline-dione screening hit led to the development of potent pyrid-2-one inhibitors of mutant IDH1. nih.gov These inhibitors bind to the mutant enzyme, blocking the production of 2-HG, and represent a targeted therapeutic strategy. researchgate.net
Ubiquitin Specific Protease-13 (USP13): Deubiquitinating enzymes (DUBs) regulate protein stability and are implicated in numerous diseases. While the provided context focuses on USP1, whose inhibition sensitizes colorectal cancer cells to chemotherapy, the broader class of USPs represents potential targets for quinolinone-based inhibitors. nih.gov For example, inhibiting USP1 leads to reduced levels of DNA repair proteins, making cancer cells more vulnerable to DNA-damaging agents. nih.gov
Never in Mitosis A related Kinase 4 (NEK4): The NEK family of kinases are regulators of the cell cycle. Their dysregulation is linked to cancer. Specific inhibition of these kinases is an area of therapeutic interest, though direct links to this compound were not found in the search results.
| Protein Target | Disease Context | Mechanism of Action | Example Analogues/Inhibitors | Key Findings |
|---|---|---|---|---|
| Neurokinin Receptors (e.g., NK1) | Pain, Inflammation, Emesis | Antagonism of the receptor, blocking the action of endogenous ligands like Substance P. nih.gov | Constrained peptide analogues, Chimeric ligands | Targeting NK1 receptors can be a therapeutic strategy for pain and inflammation. nih.gov |
| Mutant Isocitrate Dehydrogenase (mIDH1) | Glioma, Acute Myeloid Leukemia (AML) | Selective inhibition of the mutant enzyme to block the production of the oncometabolite 2-HG. nih.govresearchgate.net | Pyrid-2-one derivatives | Represents a targeted therapy for IDH-mutant cancers. nih.gov |
| Ubiquitin Specific Protease 1 (USP1) | Colorectal Cancer | Inhibition leads to reduced DNA repair capacity, sensitizing cancer cells to chemotherapy. nih.gov | ML323 | A promising target to overcome chemoresistance in cancer. nih.gov |
Interactions with Nucleic Acids and Subsequent Impact on Cellular Pathways
The primary interaction of quinolone analogues with nucleic acids is indirect, mediated through their inhibition of DNA gyrase and topoisomerase IV. nih.gov By trapping these enzymes on the DNA, they create stable ternary complexes (drug-enzyme-DNA) that act as physical roadblocks to DNA replication and transcription machinery. nih.govnih.gov This blockage leads to the generation of lethal double-strand DNA breaks, activating cellular stress responses and ultimately apoptosis in bacteria. nih.gov
In addition to this well-established mechanism, some compounds can interact directly with DNA through intercalation—the insertion of a planar molecule between the base pairs of the DNA double helix. However, studies with some novel gyrase inhibitors have shown that their activity is not due to DNA intercalation. nih.gov The development of artificial nucleic acids, such as those with modified backbones or sugar rings (e.g., FANA, CeNA, HNA), has expanded the understanding of nucleic acid interactions. nih.gov These synthetic analogues can be designed to bind with high affinity and specificity to target DNA or RNA sequences, offering therapeutic potential, although this is a distinct field from the mechanism of small-molecule quinolones. nih.gov
Cellular Uptake and Subcellular Localization Studies in Model Systems
For any compound to be effective, it must first cross the cell membrane and reach its intracellular target. The cellular uptake of quinolone analogues is influenced by their physicochemical properties, such as lipophilicity and charge. The presence of a fluorine atom, as in this compound, can modulate these properties, often enhancing membrane permeability and metabolic stability.
In bacteria, uptake can occur through passive diffusion across the cell wall and membrane, as well as through porin channels in Gram-negative bacteria. Once inside the cytoplasm, they can access their targets, DNA gyrase and topoisomerase IV.
In eukaryotic cells, passive diffusion is also a primary mechanism of entry. The subcellular localization then depends on the compound's properties and the location of its target. For inhibitors of mIDH1, which is a cytoplasmic enzyme, localization in the cytoplasm is sufficient. researchgate.net For agents targeting nuclear processes, such as histone deacetylase (HDAC) inhibitors, nuclear accumulation is required. Studies on quinoline-based HDAC inhibitors have focused on optimizing properties to ensure sufficient drug levels in the tumor tissue, highlighting the importance of understanding distribution for in vivo efficacy. nih.gov The development of effective inhibitors requires a balance between potent target engagement and favorable pharmacokinetic properties that ensure adequate cellular uptake and localization. nih.gov
Computational Chemistry and Molecular Modeling Studies of 4 Chloro 6 Fluoroquinolin 2 1h One
Molecular Docking Investigations with Identified Biological Receptors and Macromolecules
Comprehensive molecular docking studies detailing the interaction of 4-Chloro-6-fluoroquinolin-2(1H)-one with specific biological receptors and macromolecules are not described in the available scientific literature. Such studies would be invaluable in elucidating the potential biological targets of this compound and understanding the molecular basis of its activity. The process would typically involve the in silico docking of the compound into the binding sites of various proteins to predict binding affinities and interaction patterns, such as hydrogen bonds and hydrophobic interactions. Without published research, the specific receptors and the nature of these interactions for this compound remain speculative.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformational Analysis
There is a lack of published data from quantum chemical calculations, such as Density Functional Theory (DFT), specifically for this compound. These calculations are essential for understanding the molecule's electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information provides insights into the molecule's reactivity, stability, and potential for engaging in various chemical reactions. Furthermore, conformational analysis through quantum chemical methods would reveal the most stable three-dimensional structures of the molecule, which is crucial for understanding its interaction with biological targets.
Molecular Dynamics Simulations for Characterizing Ligand-Target Binding Dynamics
No specific molecular dynamics (MD) simulation studies for this compound complexed with a biological target have been reported. MD simulations are a powerful computational tool used to study the dynamic behavior of a ligand-receptor complex over time. These simulations can provide detailed information on the stability of the binding pose predicted by molecular docking, the flexibility of the ligand and the protein, and the key intermolecular interactions that contribute to the binding affinity. The absence of such studies for this compound means that the dynamic aspects of its potential interactions with biological macromolecules have not been characterized.
In Silico Prediction of Absorption, Distribution, Metabolism (ADME) Properties for Lead Optimization
Specific in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound are not available in the reviewed literature. The prediction of ADME properties is a critical step in the early stages of drug discovery and lead optimization. Computational models are used to estimate parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Without these predictions, the drug-like potential and pharmacokinetic profile of this compound remain undetermined from a computational standpoint.
Pre Clinical Biological Evaluation and Therapeutic Potential of 4 Chloro 6 Fluoroquinolin 2 1h One Analogues
In Vitro Antimicrobial Efficacy Studies (Antibacterial, Antifungal, Antitubercular, Antimalarial, Antiprotozoal)
Analogues of the quinoline (B57606) and quinolinone core structure have demonstrated a broad spectrum of antimicrobial activities. researchgate.net These compounds have been synthesized and evaluated against various pathogens, revealing their potential as leads for new antimicrobial agents.
Antibacterial: Quinolone derivatives have long been recognized for their antibacterial properties. nih.gov For instance, Ofloxacin, a quinolone derivative, shows potent activity against Enterobacteriaceae and most strains of Pseudomonas aeruginosa. nih.gov Newer synthesized quinoline derivatives have shown excellent minimum inhibitory concentration (MIC) values against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. mdpi.comtandfonline.combenthamdirect.com For example, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide demonstrated efficacy against methicillin-resistant S. aureus (MRSA) isolates comparable to oxacillin (B1211168) and ciprofloxacin (B1669076). mdpi.com The antibacterial action of fluoroquinolones like Norfloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. medex.com.bdwikipedia.org
Antifungal: The antifungal potential of quinoline analogues has been investigated against several phytopathogenic and human pathogenic fungi. scilit.comnih.gov A series of quinoline derivatives linked to a chalcone (B49325) moiety, when combined with fluconazole, showed significant activity against Candida albicans, including fluconazole-resistant strains. nih.gov The mechanism for some of these compounds involves the inhibition of hyphae formation and induction of mitochondrial dysfunction. nih.gov Similarly, certain 8-hydroxyquinoline (B1678124) derivatives have displayed good activity against Candida albicans, Aspergillus niger, and Penicillium sp. benthamdirect.com
Antitubercular: Tuberculosis remains a major global health issue, and new drugs are urgently needed, especially for multidrug-resistant strains. nih.govrsc.org Several series of quinoline and quinolone derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govrsc.orgnih.gov Some compounds have exhibited significant activity with MIC values as low as 0.9 µg/mL against multidrug-resistant tuberculosis (MDR-TB) strains, showing specificity for M. tuberculosis and low toxicity toward mammalian cells. rsc.org
Antimalarial: Malaria, caused by Plasmodium parasites, is another area where quinoline-based drugs have been historically important. mesamalaria.orgnih.gov Research continues into new analogues to combat drug-resistant strains. nih.govmdpi.com Derivatives of 4-aminoquinoline (B48711) have shown potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum and field isolates of Plasmodium vivax. mdpi.commdpi.comresearchgate.net The mechanism for many quinoline antimalarials involves interference with the parasite's heme metabolism. nih.gov
Antiprotozoal: The efficacy of quinoline and quinazolinone analogues extends to other protozoan parasites. nih.govnais.net.cn Synthetic hybrids of furanchalcone and quinoline have been evaluated against Leishmania (V.) panamensis and Trypanosoma cruzi. researchgate.net Some of these hybrid compounds showed significantly higher activity than the standard drug benznidazole (B1666585) against T. cruzi. researchgate.net Other 2-aroyl quinazolinone derivatives have also shown inhibitory activity against Trypanosoma brucei and Leishmania infantum. nih.gov
Table 1: In Vitro Antimicrobial Activity of Selected Quinoline Analogues
In Vitro Antiproliferative Activity against Cancer Cell Lines and Associated Mechanisms
Quinoline and quinolinone analogues are a prominent class of compounds investigated for their anticancer properties. ekb.egarabjchem.org Their derivatives have demonstrated significant in vitro antiproliferative activity against a wide range of human cancer cell lines, including those of the lung, colon, breast, and liver. nih.govnih.gov
The design of novel 2-substituted-4-amino-6-halogenquinolines has yielded compounds with potent activity. nih.gov For example, one such analogue, compound 8e, exhibited IC50 values in the nanomolar to low micromolar range against H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (gastric) cancer cell lines, proving to be significantly more active than the reference drug gefitinib (B1684475) in some cases. nih.gov Similarly, hybrids of quinoline and indole (B1671886) have shown potent antiproliferative activity against several human cancer cell lines, with IC50 values in the nanomolar range, exceeding the potency of the natural anticancer agent Combretastatin A-4 (CA-4). nih.gov Acylhydrazone derivatives of 4-chloro-8-nitro-1,2-dihydroquinoline have also shown promise, with one compound identified as the most potent against HeLa (cervical cancer) cells with an IC50 of 18.8 μM. nih.gov
The mechanisms underlying the antiproliferative effects of these quinoline analogues are diverse and often multi-targeted. researchgate.netrsc.org Key mechanisms identified through in vitro studies include:
Cell Cycle Arrest: Many quinoline derivatives induce cell cycle arrest, primarily at the G1 or G2/M phase, thereby preventing cancer cell proliferation. ekb.egnih.govaacrjournals.org
Induction of Apoptosis: A crucial mechanism is the triggering of programmed cell death, or apoptosis. ekb.egnih.govnih.gov This has been observed through the increased expression of pro-apoptotic proteins like BAX and the activation of caspases. mdpi.comnih.gov
Inhibition of Tubulin Polymerization: Some quinoline-chalcone hybrids act as antimitotic agents by inhibiting the polymerization of tubulin, which is essential for cell division. rsc.org These compounds can bind to the colchicine (B1669291) binding site of tubulin. rsc.org
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues can intercalate into DNA, interfering with replication and transcription, and can also inhibit topoisomerase enzymes, which are vital for managing DNA topology during cell processes. rsc.orgijmphs.com
Table 2: In Vitro Antiproliferative Activity of Selected Quinoline Analogues
Enzyme Inhibition Assays and Biochemical Target Validation Studies
The therapeutic effects of 4-chloro-6-fluoroquinolin-2(1H)-one analogues are often rooted in their ability to inhibit specific enzymes that are critical for the survival and proliferation of pathogens or cancer cells. ekb.egijmphs.com Enzyme inhibition assays are therefore a cornerstone of their preclinical evaluation, helping to elucidate mechanisms of action and validate biochemical targets.
A wide range of enzymes have been identified as targets for various quinoline and quinolinone derivatives:
Protein Kinases: This is a major class of targets. ekb.eg
Pim-1 Kinase: A series of quinoline-2-carboxamides and 2-styrylquinolines have been reported as inhibitors of Pim-1 kinase, a target in prostate cancer. ijmphs.com
Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinoline-3-carbonitrile (B11863878) class was developed as EGFR inhibitors, showing promise in cancer therapy. nih.gov Quinoline-chalcone hybrids have also been designed as potent EGFR kinase inhibitors. rsc.org
PI3K/mTOR: Dual inhibitors of the PI3K/Akt/mTOR pathway, a crucial signaling cascade in cancer, have been developed from 4-aniline quinoline compounds. nih.govrsc.org Some derivatives show potent mTOR inhibition with IC50 values below 50 nM. rsc.org
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are important cancer targets. Inhibition of CDKs by quinoline derivatives can lead to cell cycle arrest and apoptosis. ekb.eg
Topoisomerases: These enzymes are targeted by some quinoline analogues that function as DNA intercalating agents, leading to disruption of DNA replication and cell death. ijmphs.com
Histone Deacetylases (HDACs): A novel series of quinoline-based HDAC inhibitors has been developed, with some compounds showing potent enzyme inhibition (IC50 < 100 nM) and class I subtype selectivity. nih.gov One such compound, CHR-3996, was nominated for clinical development based on its potent in vitro and in vivo activity. nih.gov
Mutant Isocitrate Dehydrogenase 1 (mIDH1): A series of quinolinone derivatives were discovered to be potent and selective inhibitors of mIDH1, a clinically validated target in several cancers. nih.gov X-ray crystallography revealed that these inhibitors bind to an allosteric site on the enzyme. nih.gov
Target validation studies often follow initial screening. For instance, after identifying potential targets for 2-phenyl-3-hydroxy-4(1H)-quinolinones using affinity pull-down assays and mass spectrometry, the involvement of pathways like glucose metabolism and translational regulation was confirmed using proteomics, metabolomics, and microarray expression analysis. aacrjournals.org
Table 3: Enzyme Inhibition by Selected Quinoline Analogues
Development and Application of Advanced In Vitro Cellular Models for Activity Assessment
The evaluation of therapeutic compounds is rapidly evolving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant in vitro systems. technologynetworks.com These advanced models aim to better mimic the complex microenvironment of human tissues, thereby improving the prediction of a compound's efficacy and potential toxicity before moving to in vivo studies. technologynetworks.com
For the assessment of quinoline analogues, several advanced models are being employed:
3D Organoids: Three-dimensional retinal organoids derived from induced pluripotent stem cells (iPSCs) represent a significant advancement. technologynetworks.com These models are structurally and functionally valid, closely mimicking the in vivo environment. They can be developed from cell lines of both healthy individuals and patients with specific diseases, allowing for more relevant efficacy and safety testing of compounds intended for ocular therapies. technologynetworks.com
Specialized Cell-Based Assays: For neuroprotective studies, specific cell lines are used to model disease states. For example, to evaluate the antioxidant and cytoprotective activity of 8-amino-quinoline derivatives, an in vitro photoreceptor-like model (661W cells) was subjected to hydrogen peroxide-induced oxidative damage. nih.gov The effectiveness of the compounds was then assessed by measuring levels of reactive oxygen species (ROS) and acrolein, a biomarker of oxidative stress. nih.gov
Co-culture Systems: While not explicitly detailed in the provided context for this specific compound class, co-culture systems that combine different cell types (e.g., cancer cells and fibroblasts or immune cells) are increasingly used to study drug effects on cell-cell interactions and the tumor microenvironment.
Human Cancer Cell Line Panels: The use of large panels of diverse human cancer cell lines, such as the NCI-60 panel, allows for broader screening of antiproliferative activity and can help identify patterns of sensitivity or resistance related to specific cancer types or genetic backgrounds. researchgate.net
The goal of these advanced models is to bridge the gap between preclinical findings and clinical outcomes, ultimately accelerating the translation of promising compounds like the analogues of this compound into effective therapies. technologynetworks.com
Future Perspectives and Challenges in 4 Chloro 6 Fluoroquinolin 2 1h One Research
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity
The rational design of new analogues of 4-Chloro-6-fluoroquinolin-2(1H)-one is a key area of future research. This approach involves leveraging an understanding of structure-activity relationships (SAR) to make targeted modifications to the molecule. patsnap.com The goal is to enhance potency against specific biological targets while minimizing off-target effects, thereby increasing selectivity and reducing potential side effects.
Key strategies in the rational design of next-generation analogues include:
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how different analogues will bind. patsnap.com This allows for the design of molecules with optimized interactions, leading to higher potency. For instance, the discovery of quinolinone derivatives as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors was aided by X-ray crystallography, which revealed an allosteric binding site. nih.gov
Pharmacophore-Oriented Molecular Design: This strategy focuses on identifying the essential structural features (the pharmacophore) responsible for the biological activity of the lead compound. nih.gov New analogues can then be designed that retain this pharmacophore while incorporating modifications to improve other properties.
Bioisosteric Replacement: This medicinal chemistry technique involves substituting a functional group with another that has similar physical or chemical properties. patsnap.comnumberanalytics.com This can lead to improved potency, selectivity, or pharmacokinetic properties.
The synthesis of these rationally designed analogues will benefit from recent advancements in synthetic organic chemistry. Modern methods, including those catalyzed by transition metals, offer efficient ways to create diverse libraries of quinolinone derivatives for biological evaluation. mdpi.com
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas
While quinoline (B57606) derivatives are known for their anticancer and antimicrobial activities, there is vast potential for this compound analogues in other therapeutic areas. nih.gov Future research will focus on screening these compounds against a wider range of biological targets to uncover new applications.
Some promising areas for exploration include:
Antiviral Activity: The antiviral properties of quinolinone derivatives are an emerging area of interest.
Anti-inflammatory Effects: Some quinolinones have been shown to modulate inflammatory pathways, suggesting their potential use in treating inflammatory diseases.
Neuroleptic Agents: The quinoline scaffold has been incorporated into compounds with activity against dopamine (B1211576) and serotonin (B10506) receptors, indicating a potential for developing novel treatments for psychiatric disorders. nih.gov
Enzyme Inhibition: Quinolinone derivatives have been successfully developed as inhibitors of enzymes like mutant isocitrate dehydrogenase 1 (mIDH1) and histone deacetylases (HDACs), suggesting that other enzymes could also be relevant targets. nih.govnih.gov For example, a series of quinazolin-4-(3H)-one derivatives were designed as HDAC6 inhibitors. mdpi.com
The exploration of new biological targets will be facilitated by high-throughput screening methods that allow for the rapid testing of large numbers of compounds against various assays.
Advancements in Methodological Approaches for Synthesis, Characterization, and Biological Screening
The efficiency of the entire drug discovery process, from initial synthesis to biological evaluation, is critical. Future research will see continued advancements in the methodologies used for this compound and its derivatives.
Synthesis:
Greener Chemistry: There is a growing emphasis on developing more environmentally friendly synthetic methods. researchgate.net This includes the use of microwave-assisted synthesis, ultrasound irradiation, and recyclable catalysts to reduce waste and energy consumption. researchgate.netnih.govrsc.org
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and are well-suited for large-scale synthesis.
Novel Catalytic Systems: The development of new and more efficient catalysts, such as N-heterocyclic carbenes, will continue to drive innovation in quinolinone synthesis. mdpi.com
Characterization: Advanced analytical techniques are crucial for confirming the structure and purity of synthesized compounds. The use of high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy will remain standard practice.
Biological Screening:
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against biological targets. biobostonconsulting.com
Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change, without prior knowledge of the specific target.
Organ-on-a-Chip Technologies: These microfluidic devices mimic the structure and function of human organs, providing more physiologically relevant models for preclinical testing and potentially improving the prediction of human responses. biobostonconsulting.commedium.com
Strategies for Overcoming Challenges in Pre-clinical Development and Lead Optimization
The transition from a promising lead compound to a clinical candidate is fraught with challenges. Lead optimization is an iterative process aimed at improving a compound's efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com
Key Challenges and Strategies:
| Challenge | Strategies for Overcoming |
| Poor Pharmacokinetics (ADME) | Modifying the chemical structure to enhance solubility, permeability, and metabolic stability. patsnap.com Prodrug design can also be employed to improve these properties. numberanalytics.com |
| Toxicity | Early and comprehensive toxicity screening using in vitro and in vivo models. patsnap.com Computational models can help predict potential toxicities. biobostonconsulting.com |
| Suboptimal Efficacy | Structure-activity relationship (SAR) studies to guide modifications for improved potency. patsnap.com |
| Chemical Accessibility | Designing synthetic routes that are efficient and scalable. Structural simplification can be a powerful strategy to improve synthetic accessibility. nih.govscienceopen.com |
| Regulatory Compliance | Adhering to Good Laboratory Practices (GLP) and engaging with regulatory agencies early in the development process are crucial for a smooth transition to clinical trials. medium.com |
A multi-objective optimization approach, where several properties are addressed simultaneously, is becoming increasingly important to avoid the sequential and often time-consuming process of optimizing one parameter at a time. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
